REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:9])[NH:7][OH:8])([CH3:4])([CH3:3])[CH3:2].[CH:10]1[CH2:15][CH2:14][CH:13]=[CH:12][CH:11]=1>CO.C(Cl)Cl>[CH:12]12[CH2:13][CH2:14][CH:15]([CH:10]=[CH:11]1)[O:8][N:7]2[C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
100.19 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NO)=O
|
Name
|
NaIO4
|
Quantity
|
168.68 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
86 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CCC1
|
Name
|
MeOH CH2Cl2
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
WAIT
|
Details
|
was installed for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to raise the temperature from 17° C. to 24° C.
|
Type
|
CUSTOM
|
Details
|
at which point the bath was removed
|
Type
|
WAIT
|
Details
|
the temperature climbed over 50 minutes to a peak of 40° C.
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
had cooled to room temperature the mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
rinsed with EtOAc (3×175 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to a cloudy oil which
|
Type
|
CUSTOM
|
Details
|
was partitioned between EtOAc (700 mL) and satd NaHSO3 (400 mL)
|
Type
|
EXTRACTION
|
Details
|
Organic layer was extracted with satd NaHSO3 (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined aqueous layers were extracted with EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O (100 mL) and satd NaCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were then dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C12N(OC(C=C1)CC2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 146.8 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |